(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid (2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid
Brand Name: Vulcanchem
CAS No.: 214262-79-0
VCID: VC8255245
InChI: InChI=1S/C23H27N3O4/c1-23(2,3)30-22(29)25-26(15-16-9-5-4-6-10-16)20(21(27)28)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1
SMILES: CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O
Molecular Formula: C23H27N3O4
Molecular Weight: 409.5 g/mol

(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid

CAS No.: 214262-79-0

Cat. No.: VC8255245

Molecular Formula: C23H27N3O4

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid - 214262-79-0

Specification

CAS No. 214262-79-0
Molecular Formula C23H27N3O4
Molecular Weight 409.5 g/mol
IUPAC Name (2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C23H27N3O4/c1-23(2,3)30-22(29)25-26(15-16-9-5-4-6-10-16)20(21(27)28)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1
Standard InChI Key DBKGHZWVUDFAFJ-HXUWFJFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)[C@H](CC2=CNC3=CC=CC=C32)C(=O)O
SMILES CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of the compound is C₂₃H₂₇N₃O₄, with a molecular weight of 409.5 g/mol . Its IUPAC name reflects its stereochemistry and functional groups:

  • Indole moiety: A bicyclic aromatic system known for interacting with biological targets such as neurotransmitters and DNA .

  • Benzyl group: Enhances lipophilicity, potentially improving membrane permeability.

  • Boc-protected hydrazine: A common protecting group in peptide synthesis, ensuring stability during reactions .

Key Physical Properties

PropertyValueSource
Density1.257 ± 0.06 g/cm³ (Predicted)
pKa4.13 ± 0.10 (Predicted)
LogP4.50
SolubilityLimited aqueous solubility

The compound’s chirality at the C2 position (R-configuration) is critical for its biological interactions, as enantiomers often exhibit divergent activities .

Synthesis and Modification

Synthetic Routes

The synthesis typically involves multi-step strategies leveraging Boc-protection and coupling reactions:

  • Alkylation: Introduction of the benzyl group via alkylation of a Boc-protected hydrazine intermediate .

  • Coupling Reactions: Indole-propanoic acid derivatives are coupled using reagents like HCTU or DIPEA, as seen in analogous peptide syntheses .

  • Deprotection: Final Boc removal under acidic conditions (e.g., TFA) .

Structural Analogues

AnalogueKey ModificationBiological Activity
L-4-Cyanotryptophan Cyano substitution at indoleFluorescent membrane probes
D-Hydrazinotryptophane Stereochemical inversion (S)Reduced receptor binding

Biological Activities and Mechanisms

Antimicrobial Properties

The indole moiety facilitates interactions with bacterial cell walls, disrupting synthesis pathways. In vitro studies on similar compounds show logKa = 6.0–6.8 for DNA/RNA binding, suggesting potential antimicrobial mechanisms .

Anti-Inflammatory Effects

The Boc group modulates inflammatory cytokines (e.g., TNF-α) by inhibiting cyclooxygenase (COX) enzymes. A 30% reduction in TNF-α levels was observed in murine models .

Applications in Research

Peptide Synthesis

The compound serves as a Boc-protected intermediate in solid-phase peptide synthesis (SPPS). Its stability under basic conditions makes it ideal for constructing complex peptides .

Drug Development

  • Antimicrobial Agents: Structural optimization for enhanced DNA groove binding .

  • Neurotherapeutics: Functionalization to improve blood-brain barrier penetration .

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